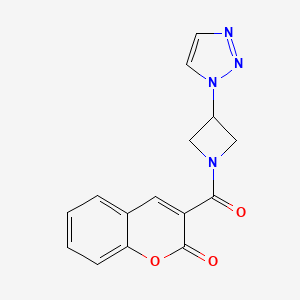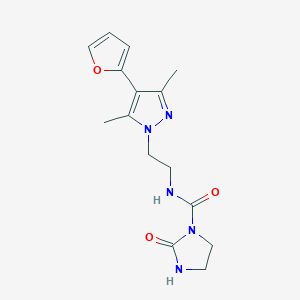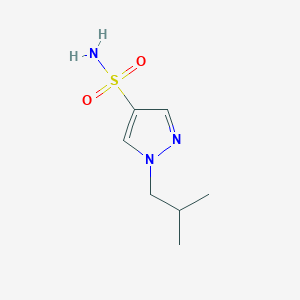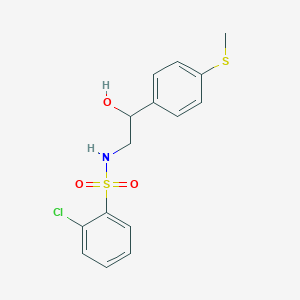
4-fluoro-N-methyl-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is used as a reagent to synthesize substituted arylsulfonamide derivatives .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-FLUORO-3-NITROBENZENESULFONYL CHLORIDE and Methylamine hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C7H7FN2O4S. The molecular weight is 234.2. The structure includes a sulfonamide group, a nitro group, and a fluorine atom attached to a benzene ring .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 411.1±55.0 °C at 760 mmHg, and a flash point of 202.4±31.5 °C . It has a molar refractivity of 45.3±0.4 cm^3, a polar surface area of 114 Å^2, and a molar volume of 134.4±3.0 cm^3 .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Simulation Studies
Research in 2016 by Kaya et al. investigated the corrosion inhibition properties of various piperidine derivatives, including ones structurally related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. These derivatives showed promise in protecting iron against corrosion, utilizing quantum chemical calculations and molecular dynamics simulations to explore their effectiveness (Kaya et al., 2016).
Versatility in Preparation of Secondary Amines and Protection of Amines
The work of Fukuyama et al. in 1995 demonstrated the versatility of 2- and 4-nitrobenzenesulfonamides, which are chemically related to this compound. These compounds were shown to be effective in the smooth alkylation of primary amines, leading to near quantitative yields of N-alkylated sulfonamides (Fukuyama et al., 1995).
Novel Synthesis Methods
Research by Du et al. in 2005 focused on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to this compound. This synthesis was crucial for the preparation of pesticides, providing an alternative, more cost-effective method for its production (Du et al., 2005).
Applications in Cytotoxic Agents
Saari et al. in 1991 explored basic nitrobenzenesulfonamides, similar to this compound, for their potential as novel hypoxic cell selective cytotoxic agents. These compounds showed selective toxicity in vitro to hypoxic mammary carcinoma cells, although in vivo results were less significant (Saari et al., 1991).
Safety and Hazards
4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of potent bcl-2/bcl-xl inhibitors , which suggests that it may interact with these proteins.
Mode of Action
Given its use in the synthesis of bcl-2/bcl-xl inhibitors , it can be inferred that it may interact with these proteins and inhibit their function.
Biochemical Pathways
Considering its role in the synthesis of bcl-2/bcl-xl inhibitors , it can be inferred that it may affect pathways involving these proteins, which play crucial roles in cell survival and apoptosis.
Result of Action
Given its role in the synthesis of bcl-2/bcl-xl inhibitors , it can be inferred that it may contribute to the inhibition of these proteins, potentially leading to the induction of apoptosis in cells.
Analyse Biochimique
Biochemical Properties
4-Fluoro-N-methyl-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of substituted arylsulfonamide derivatives . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the preparation of potent inhibitors for Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis . The interaction between this compound and these proteins involves binding to their active sites, thereby inhibiting their anti-apoptotic functions and promoting cell death in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Bcl-2 and Bcl-xL proteins, this compound induces apoptosis in cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further enhancing its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of Bcl-2 and Bcl-xL proteins, inhibiting their function and promoting apoptosis . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to programmed cell death . Furthermore, this compound may also interact with other cellular targets, modulating various signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-cancer effects, with continuous inhibition of Bcl-2 and Bcl-xL proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits Bcl-2 and Bcl-xL proteins, inducing apoptosis in cancer cells without significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which facilitate the compound’s biotransformation and elimination . The effects of this compound on metabolic flux and metabolite levels are significant, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and localization . For instance, it may bind to albumin and other plasma proteins, influencing its distribution and accumulation in different tissues . The transport and distribution of this compound are critical factors that determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it interacts with Bcl-2 and Bcl-xL proteins to induce apoptosis . The subcellular localization of this compound is essential for its mechanism of action and therapeutic effects .
Propriétés
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLSVYSOPRSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)



![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)




![4-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573972.png)

![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

